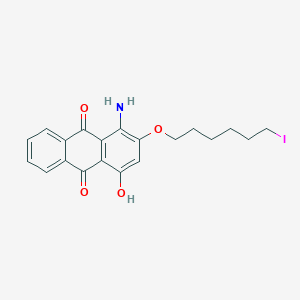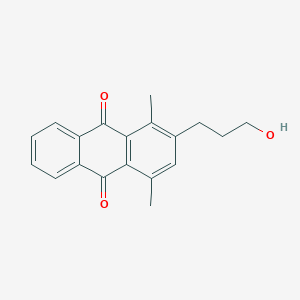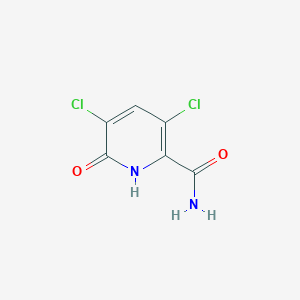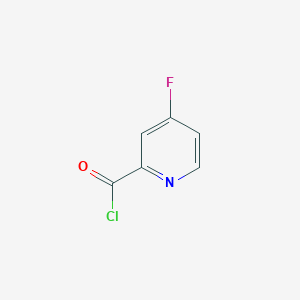
(R)-2-Amino-3-(6-bromopyridin-3-yl)propanoicacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid is a heterocyclic amino acid derivative It features a brominated pyridine ring attached to a propanoic acid backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid typically involves the bromination of a pyridine derivative followed by coupling with an amino acid precursor. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium-catalyzed cross-coupling of a boronic acid derivative with a bromopyridine . The reaction conditions often involve mild temperatures and the use of a base such as potassium carbonate in an aqueous or alcoholic solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications for its intended use.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The bromine atom in the pyridine ring can be reduced to a hydrogen atom, resulting in the formation of a pyridine derivative.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives of the original compound.
Reduction: Pyridine derivatives without the bromine atom.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: ®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In plant biology, this compound has been studied for its effects on plant growth and development. It has been shown to interfere with the morphological development of certain plants, such as Arabidopsis thaliana .
Medicine: This compound is of interest in medicinal chemistry for the development of new drugs. Its unique structure allows for the exploration of various biological activities and potential therapeutic applications.
Industry: In the chemical industry, ®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid is used in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of ®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated pyridine ring can participate in various binding interactions, while the amino acid moiety can mimic natural substrates or inhibitors. These interactions can modulate biological pathways, leading to the observed effects in different applications.
相似化合物的比较
3-Bromopyridine: A simpler brominated pyridine derivative used in similar synthetic applications.
2-Amino-3-(5-bromopyridin-3-yl)propanoic acid: A structural isomer with the bromine atom in a different position on the pyridine ring.
2-Amino-3-(6-chloropyridin-3-yl)propanoic acid: A chlorinated analog with similar chemical properties but different reactivity.
Uniqueness: ®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid is unique due to the specific positioning of the bromine atom on the pyridine ring, which influences its reactivity and binding interactions. This makes it a valuable compound for targeted synthetic and biological applications.
属性
分子式 |
C8H9BrN2O2 |
|---|---|
分子量 |
245.07 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(6-bromopyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1 |
InChI 键 |
RULMBGFAPYCPJN-ZCFIWIBFSA-N |
手性 SMILES |
C1=CC(=NC=C1C[C@H](C(=O)O)N)Br |
规范 SMILES |
C1=CC(=NC=C1CC(C(=O)O)N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,8,9,14-tetrazatricyclo[8.4.0.02,7]tetradeca-1(10),2(7),3,5,8,11,13-heptaene](/img/structure/B13128866.png)

![3-bromo-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13128874.png)







![4-O-benzyl 10-O-tert-butyl (1S,8R)-7-hydroxy-4,10-diazatricyclo[6.3.0.02,6]undecane-4,10-dicarboxylate](/img/structure/B13128921.png)

![2-([2,2'-Bipyridin]-3-ylthio)ethanamine](/img/structure/B13128932.png)
